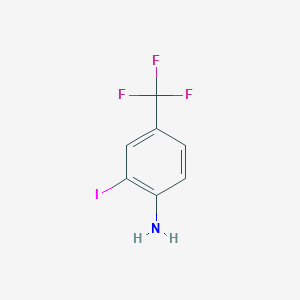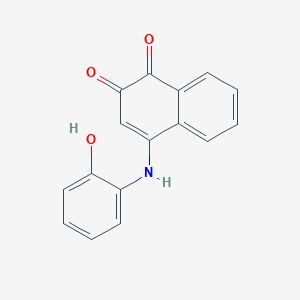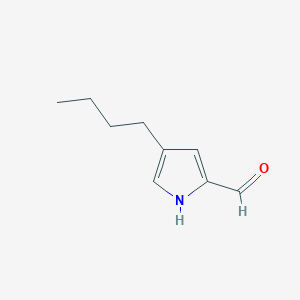
4-butyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of pyrrole aldehydes. It is widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
4-butyl-1H-pyrrole-2-carbaldehyde has numerous applications in scientific research. It has been used as a building block for the synthesis of various pyrrole-based compounds, including natural products and pharmaceuticals. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Mechanism of Action
The mechanism of action of 4-butyl-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and a Michael acceptor, reacting with various electrophiles and forming covalent bonds. This property makes it useful in the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butyl-1H-pyrrole-2-carbaldehyde are not well studied. However, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been reported to have cytotoxic effects against cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-butyl-1H-pyrrole-2-carbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a fluorescent probe for the detection of metal ions. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are numerous future directions for the use of 4-butyl-1H-pyrrole-2-carbaldehyde in scientific research. One potential application is in the development of new antimicrobial agents. It could also be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science. Additionally, it could be used as a fluorescent probe for the detection of other analytes, such as biomolecules or environmental pollutants.
Conclusion:
In conclusion, 4-butyl-1H-pyrrole-2-carbaldehyde is a versatile chemical compound with numerous applications in scientific research. Its unique properties make it useful in the synthesis of complex organic molecules and as a fluorescent probe for the detection of metal ions. Although its biochemical and physiological effects are not well studied, it has shown potential as an antimicrobial agent and as a cytotoxic agent against cancer cells. With further research, it has the potential to be used in a wide range of applications in various fields of science.
Synthesis Methods
The synthesis of 4-butyl-1H-pyrrole-2-carbaldehyde involves the reaction of butylamine with 2-acetylpyrrole in the presence of an oxidizing agent such as potassium permanganate. This reaction yields 4-butyl-1H-pyrrole-2-carbaldehyde as a yellowish-brown solid with a melting point of 70-72°C.
properties
CAS RN |
179928-26-8 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-butyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-9(7-11)10-6-8/h5-7,10H,2-4H2,1H3 |
InChI Key |
YJVXCGRBLXSBOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CNC(=C1)C=O |
Canonical SMILES |
CCCCC1=CNC(=C1)C=O |
synonyms |
1H-Pyrrole-2-carboxaldehyde, 4-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



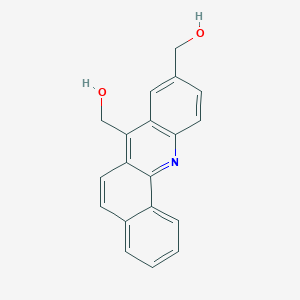
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)



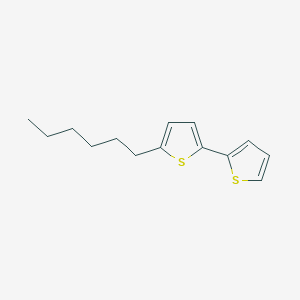

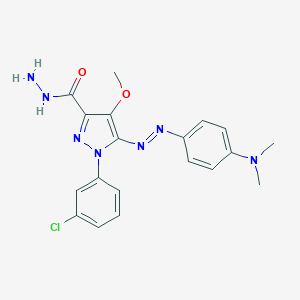



![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
